N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine
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Overview
Description
N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a morpholinoethyl group and a phenyl group attached to the pteridine core
Mechanism of Action
Target of Action
The primary target of N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine is Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that metabolizes monoamines, including key neurotransmitters such as serotonin and norepinephrine .
Mode of Action
This compound acts as a selective, reversible inhibitor of MAO-A . By inhibiting MAO-A, it prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters . This can help alleviate symptoms of conditions like depression .
Biochemical Pathways
The inhibition of MAO-A affects the monoaminergic pathway . This pathway involves the synthesis, release, reuptake, and degradation of monoamine neurotransmitters. By inhibiting MAO-A, this compound increases the availability of these neurotransmitters, enhancing monoaminergic transmission .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors like dosage, route of administration, and individual patient characteristics .
Result of Action
The result of this compound’s action is an increase in the levels of monoamine neurotransmitters . This can lead to improved mood and reduced symptoms in conditions like depression . The exact cellular and molecular effects would depend on the specific context and the individual’s overall neurochemical state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, followed by the introduction of the morpholinoethyl and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pteridine core.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce reduced pteridine derivatives. Substitution reactions can result in a variety of substituted pteridines with different functional groups.
Scientific Research Applications
N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pteridine derivatives with different substituents, such as:
- N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
- N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-N-(2-morpholin-4-ylethyl)-4-N-phenylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-4-14(5-3-1)22-17-15-16(20-7-6-19-15)23-18(24-17)21-8-9-25-10-12-26-13-11-25/h1-7H,8-13H2,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWIIRDCWJHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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